4-Deoxy-|A-D-chitobiose Peracetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

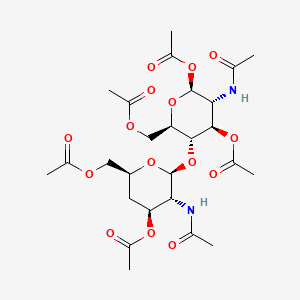

4-Deoxy-|A-D-chitobiose Peracetate is a bioactive compound . It has a molecular weight of 618.58 and a molecular formula of C26H38N2O15 .

Molecular Structure Analysis

The molecular structure of 4-Deoxy-|A-D-chitobiose Peracetate contains 82 bonds in total, including 44 non-H bonds, 7 multiple bonds, 16 rotatable bonds, 7 double bonds, 2 six-membered rings, 5 aliphatic esters, 2 aliphatic secondary amides, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

4-Deoxy-|A-D-chitobiose Peracetate is a solid substance that is soluble in chloroform and methanol . It should be stored at -20° C .科学的研究の応用

Chemical Modifications and Derivatives

4-Deoxy-α-D-chitobiose peracetate, a derivative of chitobiose, has been explored in various chemical modifications. For instance, large-scale preparation of peracetylated chitobiose, which is convertible into N, N'-diacetylchitobiose, demonstrates its potential as an intermediate for synthesizing enzyme inhibitors (Terayama, Takahashi, & Kuzuhara, 1993). Another study detailed the synthesis of a di-N-acetylchitobiose asparagine derivative, a process involving the peracetylated form of chitobiose (Spinola & Jeanloz, 1970).

Biopolymer Research and Applications

Chitosan derivatives, closely related to chitobiose, have found applications in heavy metal retention, highlighting their potential in environmental applications. Studies have explored the synthesis and applications of chitosan mercaptanes as heavy metal retention agents, emphasizing the utility of chitosan and its derivatives in environmental remediation (Cardenas, Orlando, & Edelio, 2001).

Medical and Biomedical Research

In medical research, derivatives of chitobiose have been used in monitoring diseases. For example, a study on Gaucher patients utilized a novel substrate, 4MU-deoxychitobiose, to improve the chitotriosidase activity assay, which is crucial for laboratory monitoring of Gaucher patients (Schoonhoven et al., 2007). Chitosan, derived from chitin like chitobiose, has been extensively studied for its biomedical applications, including as an adhesive, due to its biocompatibility and non-toxicity (Mati-Baouche et al., 2014).

Bioconversion and Industrial Uses

Chitinase, an enzyme that can act on chitin derivatives like chitobiose, has been researched for its potential in bioconversion of chitin waste. A study on Bacillus licheniformis chitinase highlighted its suitability for converting chitin waste into value-added products (Songsiriritthigul et al., 2010). Additionally, the potential of chitosan-based hydrogels, derived from chitin, in various applications has been reported, focusing on their improved swelling and mechanical properties (Borzacchiello et al., 2001).

作用機序

Safety and Hazards

特性

IUPAC Name |

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPIQIXAEQMDPR-ZKCIHQBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747484 |

Source

|

| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Deoxy-|A-D-chitobiose Peracetate | |

CAS RN |

1228931-51-8 |

Source

|

| Record name | 2-Acetamido-4-O-(2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-beta-D-xylo-hexopyranosyl)-1,3,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

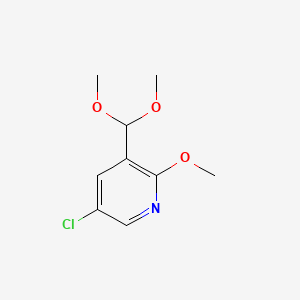

![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)